molecular structure of (S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole
molecular structure of (S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole
An In-Depth Technical Guide to the Molecular Structure of (S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole
Abstract
(S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole belongs to the versatile class of quinoline-oxazoline (Quinox) ligands, which are of significant interest in asymmetric catalysis due to their chiral backbone and bidentate chelation capabilities. A profound understanding of its three-dimensional molecular structure is paramount for rational catalyst design, predicting stereochemical outcomes, and elucidating reaction mechanisms. This technical guide provides a comprehensive framework for the synthesis, characterization, and detailed structural analysis of this ligand. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available as of the date of this publication, this document outlines the established, field-proven methodologies required to obtain and interpret its structural data. We synthesize information from analogous structures and spectroscopic principles to predict key structural features and provide expert protocols for their experimental validation. This guide is intended for researchers in synthetic chemistry, catalysis, and drug development who require a deep understanding of the structure-function relationship in chiral ligands.
Introduction: The Significance of the Quinox Ligand Scaffold
Chiral oxazoline-containing ligands have become indispensable tools in modern asymmetric synthesis. The introduction of a secondary coordinating group, such as the nitrogen atom of a quinoline ring, creates a rigid, bidentate chelation site for a metal center. The stereochemistry of the resulting metal complex, which dictates the enantioselectivity of a catalyzed reaction, is a direct consequence of the ligand's molecular structure.
The title compound, (S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole, combines three key structural motifs:
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The (S)-4-Benzyl-4,5-dihydrooxazole Ring: This chiral heterocycle provides the stereochemical directing group. The bulky benzyl group occupies a pseudo-equatorial position, creating a well-defined chiral pocket around the metal center it coordinates.
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The Quinoline Moiety: The quinoline ring system is a rigid, aromatic structure. The nitrogen atom at position 1 acts as a strong coordinating site.
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The 8-yl Linkage: The connection at the C8 position of the quinoline ring, as opposed to the more common C2 position, significantly alters the "bite angle" and spatial geometry of the ligand when it chelates to a metal. This has profound implications for its catalytic activity and selectivity.
Understanding the precise bond lengths, bond angles, torsional angles, and non-covalent interactions within this molecule is therefore not merely an academic exercise but a critical prerequisite for its effective application.
Proposed Synthesis and Characterization Workflow
The synthesis of quinoline-oxazoline ligands is well-established. The most common and reliable method involves the condensation of a chiral amino alcohol with a quinoline nitrile or a related derivative. The following workflow outlines a robust pathway to synthesize and characterize the title compound.
Figure 1: Proposed workflow for synthesis and structural validation.
Experimental Protocol: Synthesis
Objective: To synthesize (S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole via Lewis acid-catalyzed condensation.
Materials:
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(S)-2-Amino-3-phenylpropan-1-ol (L-Phenylalaninol)
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Quinoline-8-carbonitrile
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Anhydrous Zinc Chloride (ZnCl₂)
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Anhydrous Toluene
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Ethyl Acetate
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Hexanes
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Silica Gel for column chromatography
Procedure:
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To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert nitrogen atmosphere, add quinoline-8-carbonitrile (1.0 eq).
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Add anhydrous toluene to dissolve the nitrile.
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Add (S)-2-Amino-3-phenylpropan-1-ol (1.1 eq) to the solution.
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Add anhydrous ZnCl₂ (0.1 eq) to the stirred mixture.
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Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature.
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.
Structural Elucidation: A Multi-Technique Approach
Determining the definitive molecular structure requires a combination of spectroscopic, crystallographic, and computational methods. Each technique provides complementary information that, when combined, offers a complete and validated picture of the molecule's architecture.
Spectroscopic Characterization
Spectroscopy provides the initial confirmation of the molecular formula and connectivity.[1]
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.[1] For the title compound, specific signatures are expected in both ¹H and ¹³C NMR spectra.
| Predicted ¹H NMR Data (in CDCl₃, 400 MHz) | |
| Proton Assignment | Predicted Chemical Shift (δ, ppm) |
| Quinoline H2 | ~8.9 (dd) |
| Quinoline H4 | ~8.2 (dd) |
| Quinoline Aromatic Protons | 7.4 - 7.8 (m) |
| Benzyl Aromatic Protons | 7.2 - 7.4 (m) |
| Oxazoline CH (H4) | ~4.8 (m) |
| Oxazoline CH₂ (H5) | ~4.5 (dd) and ~4.2 (t) |
| Benzyl CH₂ | ~3.3 (dd) and ~2.9 (dd) |
Rationale: The quinoline H2 proton is expected to be the most deshielded due to its proximity to the pyridinic nitrogen atom.[1][2] The diastereotopic protons of the benzyl CH₂ and oxazoline CH₂ groups will appear as distinct signals, typically as doublets of doublets (dd), due to coupling with the adjacent chiral center.
3.1.2. Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups present in the molecule.
| Predicted IR Absorption Bands | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=N (Oxazoline and Quinoline) | 1620 - 1650 |
| C-O (Oxazoline ether) | 1200 - 1250 |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 2960 |
3.1.3. High-Resolution Mass Spectrometry (HRMS)
HRMS is used to confirm the elemental composition and molecular weight.
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Molecular Formula: C₁₉H₁₆N₂O[3]
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Exact Mass: 288.1263 g/mol
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Expected Result (ESI+): [M+H]⁺ = 289.1335
Experimental Protocol: NMR Data Acquisition
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1]
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Data Acquisition: Record ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer.[4]
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Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[2]
Single-Crystal X-Ray Diffraction
X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
Workflow for Crystallographic Analysis:
Figure 2: Standard workflow for single-crystal X-ray analysis.
Expected Structural Features: Based on analogous structures, the molecule is expected to adopt a conformation that minimizes steric hindrance.[5][6][7] The benzyl group will likely be in a pseudo-equatorial orientation relative to the oxazoline ring. The relative orientation of the quinoline and oxazoline rings is of particular interest, as this geometry dictates the chelation pocket. In the solid state, π-π stacking interactions between the aromatic rings of adjacent molecules are highly probable and contribute significantly to the crystal packing.[2][7]
| Typical Crystallographic Parameters for Related Structures | |
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Chiral (e.g., P2₁) |
| C-O bond (oxazoline) | ~1.35 Å |
| C=N bond (oxazoline) | ~1.28 Å |
| Dihedral Angle (Quinoline-Oxazoline) | Variable, defines chelation pocket |
Computational Modeling (Density Functional Theory)
Computational methods, particularly DFT, are essential for complementing experimental data.[2] They provide insights into the molecule's electronic structure and conformational preferences in the gas phase, which can be compared to the solid-state structure from X-ray crystallography.
Logic of Integrated Structural Analysis:
Figure 3: Logic diagram showing the synergy between experimental and computational methods.
Protocol for DFT Calculations:
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Input Structure: Use the coordinates from the refined X-ray crystal structure as the starting geometry.
-
Methodology: Perform geometry optimization using a common functional and basis set, such as B3LYP/6-31G(d,p).[2][4]
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Analysis: From the optimized structure, calculate:
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Vibrational Frequencies: To confirm the structure is at a true energy minimum and to compare with experimental IR data.
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Frontier Molecular Orbitals (HOMO/LUMO): To understand the molecule's reactivity and electronic transitions.[2]
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Molecular Electrostatic Potential (MEP) Map: To visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, identifying the key coordination sites (the two nitrogen atoms).
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Conclusion
The is a critical determinant of its function as a chiral ligand in asymmetric catalysis. This guide has presented a comprehensive, multi-faceted approach to its synthesis and structural elucidation. By integrating advanced spectroscopic techniques (NMR, IR, MS), the definitive power of single-crystal X-ray diffraction, and the predictive insight of computational modeling, researchers can obtain a complete and validated understanding of this molecule's three-dimensional architecture. The protocols and predictive data herein serve as a robust framework for the characterization of this and other related Quinox ligands, facilitating the development of next-generation asymmetric catalysts.
References
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(1R/S,7aS/R)-1-Benzyl-1-[2,8-bis(trifluoromethyl)quinolin-4-yl]-hexahydro-oxazolo[3,4-a]pyridin-3-one. MDPI. Available at: [Link]
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Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. MDPI. Available at: [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]
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Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Available at: [Link]
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Structure elucidation of quinoline| NMR Spectroscopy. YouTube. Available at: [Link]
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Benzyl 2-{methyl}piperidine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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Crystal structure and DFT study of benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. National Institutes of Health. Available at: [Link]
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Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate. National Institutes of Health. Available at: [Link]
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